6-chloro-2-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazin-3(2H)-one
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Overview
Description
6-Chloro-2-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazin-3(2H)-one is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyridazinone core with a chloro substituent and a 1,1-dioxidotetrahydrothiophen-3-yl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazin-3(2H)-one typically involves multiple steps, starting with the preparation of the pyridazinone core One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Introduction of various substituents at the pyridazinone core.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, 6-chloro-2-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazin-3(2H)-one may be used to study biological processes and pathways. Its potential bioactivity makes it a candidate for drug discovery and development.
Medicine: This compound has shown promise in medicinal chemistry, with potential applications in the treatment of various diseases. Its unique structure and reactivity profile make it suitable for the design of new therapeutic agents.
Industry: In industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 6-chloro-2-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazin-3(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would need to be determined through experimental studies.
Comparison with Similar Compounds
6-Chloropyridazin-3(2H)-one: Similar core structure but lacks the dioxidotetrahydrothiophen-3-yl group.
2-(1,1-Dioxidotetrahydrothiophen-3-yl)pyridazin-3(2H)-one: Similar dioxidotetrahydrothiophen-3-yl group but lacks the chloro substituent.
Uniqueness: 6-Chloro-2-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazin-3(2H)-one is unique due to the combination of the chloro substituent and the dioxidotetrahydrothiophen-3-yl group, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
6-chloro-2-(1,1-dioxothiolan-3-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c9-7-1-2-8(12)11(10-7)6-3-4-15(13,14)5-6/h1-2,6H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPXIXQVTVULOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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